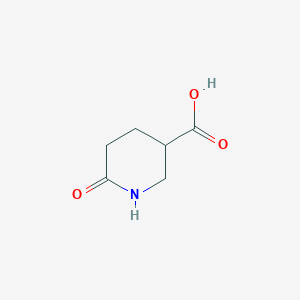

6-Oxopiperidine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-2-1-4(3-7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZUSLUUMWDITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339929 | |

| Record name | 6-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22540-50-7 | |

| Record name | 6-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-oxopiperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-6-Oxopiperidine-3-carboxylic Acid from L-Glutamic Acid

This document provides a comprehensive technical guide for the multi-step synthesis of (S)-6-oxopiperidine-3-carboxylic acid, a valuable chiral building block, utilizing commercially available L-glutamic acid as the starting material. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed, scientifically-grounded protocol. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Strategic Overview: From Amino Acid to δ-Lactam

The synthesis of 6-oxopiperidine-3-carboxylic acid from glutamic acid presents a unique chemical challenge: the expansion of the carbon backbone to facilitate the formation of a six-membered δ-lactam ring from a five-carbon precursor. Direct cyclization of glutamic acid yields pyroglutamic acid, a five-membered γ-lactam.[1][2] Therefore, a homologation step is required to insert an additional carbon atom into the glutamic acid framework.

Our strategy hinges on the Arndt-Eistert homologation, a reliable method for converting a carboxylic acid to its next higher homolog. The overall synthetic pathway can be dissected into three core stages:

-

Strategic Protection of L-Glutamic Acid: To selectively modify the α-carboxylic acid, the α-amino group and the γ-carboxylic acid must be masked with appropriate protecting groups.

-

Arndt-Eistert Homologation: The protected glutamic acid undergoes a sequence of reactions to extend the carbon chain at the C-1 position, yielding a 3-aminoadipic acid derivative.

-

Deprotection and Intramolecular Cyclization: Removal of the protecting groups followed by a thermally-induced condensation reaction affords the target δ-lactam.

This approach ensures full control over stereochemistry, starting from the enantiomerically pure L-glutamic acid to yield the corresponding (S)-enantiomer of the target molecule.

Sources

A Technical Guide to (S)-6-Oxopiperidine-3-carboxylic Acid: From Biosynthetic Postulation to Synthetic Application

Executive Summary

(S)-6-oxopiperidine-3-carboxylic acid is a chiral heterocyclic compound featuring a delta-lactam (piperidone) core. While direct evidence for its widespread natural occurrence is currently unsubstantiated in scientific literature, its structural motifs are closely related to known biological metabolites. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It directly addresses the question of its natural origin by exploring plausible, albeit hypothetical, biosynthetic connections to the lysine degradation pathway. The primary focus then pivots to its established role as a valuable synthetic building block. We will detail its chemical synthesis, analytical characterization, and strategic application as a privileged scaffold in medicinal chemistry, providing field-proven insights and validated experimental protocols.

Natural Occurrence: An Unconfirmed Postulate

A thorough review of natural product databases and scientific literature reveals a conspicuous absence of (S)-6-oxopiperidine-3-carboxylic acid as an isolated and characterized natural product. Commercial suppliers like Sigma-Aldrich and Biosynth list it as a synthetic compound[1].

However, the piperidone scaffold itself is not foreign to nature. The closely related isomer, 6-Oxopiperidine-2-carboxylic acid, has been identified as a bacterial metabolite, notably in Penicillium chrysogenum and the yeast Saccharomyces cerevisiae[2]. This precedent suggests that the enzymatic machinery to form such a cyclic lactam from linear amino acid precursors exists in biological systems.

A Hypothetical Biosynthetic Link to Lysine Metabolism

The most plausible biosynthetic origin for a 6-oxopiperidine carboxylic acid scaffold is the metabolic pathway of lysine. In humans and other organisms, lysine degradation proceeds via L-2-aminoadipate-6-semialdehyde, also known as L-allysine[3][4]. This molecule is a key intermediate that exists in equilibrium with its cyclic tautomer, Δ¹-piperideine-6-carboxylate.

The established natural product, 6-oxopiperidine-2-carboxylic acid, is formed via the intramolecular cyclization (lactamization) of L-α-aminoadipic acid[2]. For the title compound, (S)-6-oxopiperidine-3-carboxylic acid, a different precursor would be required, potentially arising from a variant pathway involving the metabolism of β-lysine or an alternative enzymatic modification of the lysine degradation pathway intermediates.

The diagram below illustrates the established cyclization leading to the 2-carboxylic acid isomer and posits a hypothetical route to the 3-carboxylic acid isomer.

Caption: Hypothetical biosynthesis of the 6-oxopiperidine-3-carboxylic acid scaffold.

Chemical Synthesis: A Practical Approach

Given its utility in drug discovery, robust synthetic routes for enantiomerically pure (S)-6-oxopiperidine-3-carboxylic acid are critical. The synthesis often starts from readily available chiral precursors. A common strategy involves the cyclization of a suitably protected glutamic acid derivative.

Rationale for Synthetic Design

The core challenge is the stereoselective construction of the chiral center at the C3 position. Utilizing a starting material from the "chiral pool," such as (S)-glutamic acid, is an efficient strategy. The synthesis involves:

-

Protection: Orthogonal protection of the two carboxylic acid groups and the amine is essential to direct reactivity. The amine is typically protected with a Boc or Cbz group, and the distal carboxylate is often converted to an ester.

-

Chain Elongation/Modification: The α-carboxylate of glutamic acid is modified to introduce the sixth carbon atom of the piperidone ring.

-

Cyclization: Deprotection of the amine followed by intramolecular amide bond formation (lactamization) yields the desired 6-oxopiperidine ring.

-

Final Deprotection: Removal of the remaining protecting group on the C3-carboxylate furnishes the final product.

The following diagram outlines a generalized synthetic workflow.

Caption: Generalized workflow for the synthesis of the target molecule.

Protocol: Synthesis via Protected (S)-Glutamic Acid

This protocol is a representative example and may require optimization based on specific protecting groups and reagents.

Step 1: Preparation of Protected Linear Precursor

-

Start with N-Boc-(S)-glutamic acid 5-benzyl ester.

-

Dissolve the starting material in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-methylmorpholine followed by isobutyl chloroformate dropwise to form a mixed anhydride.

-

After 30 minutes, filter the resulting salt and treat the filtrate with a freshly prepared solution of diazomethane in ether to form the diazoketone.

-

Self-Validation: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the mixed anhydride and subsequently the diazoketone.

Step 2: Wolff Rearrangement and Chain Elongation

-

In a separate flask, prepare a solution of silver benzoate in triethylamine.

-

Add the diazoketone solution from Step 1 dropwise to the silver benzoate solution at room temperature. The Wolff rearrangement will proceed to form a six-carbon chain amino acid derivative.

-

Causality: The silver catalyst is crucial for promoting the rearrangement of the diazoketone to a ketene, which is then trapped by a nucleophile (e.g., water after workup) to form the homologous acid derivative.

Step 3: Deprotection and Lactamization

-

Remove the N-Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

After neutralizing the TFA salt, induce cyclization by heating in a high-boiling point solvent like toluene or xylene, often with a mild base catalyst.

-

Trustworthiness: The reaction progress is monitored by LC-MS, looking for the consumption of the linear precursor and the emergence of a peak corresponding to the mass of the cyclized benzyl ester.

Step 4: Final Deprotection

-

Dissolve the resulting benzyl ester of (S)-6-oxopiperidine-3-carboxylic acid in methanol or ethanol.

-

Perform hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to cleave the benzyl ester.

-

Filter the catalyst through Celite and concentrate the solvent under reduced pressure to yield the final product.

-

Self-Validation: Final product purity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Enantiomeric purity should be assessed via chiral HPLC.

Physicochemical Properties & Analytical Characterization

Accurate characterization is paramount for any compound intended for drug development.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₃ | [5] |

| Molecular Weight | 143.14 g/mol | |

| Appearance | White to off-white solid | N/A |

| InChIKey | LWZUSLUUMWDITR-UHFFFAOYSA-N | [1] |

| Storage Temp. | 2-8 °C | [1] |

Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric excess (e.e.) of the synthesized (S)-6-oxopiperidine-3-carboxylic acid.

-

Column: Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).

-

Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a modifier like TFA (e.g., 80:20 Hexane:IPA + 0.1% TFA). Rationale: The non-polar/polar solvent system allows for good separation on the chiral phase, while TFA protonates the carboxylate to ensure a consistent charge state and sharp peaks.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Prep: Dissolve a small amount of the final product in the mobile phase to a concentration of ~1 mg/mL.

-

Injection: Inject 10 µL of the sample.

-

Analysis: Analyze the resulting chromatogram. The (S)- and (R)-enantiomers should resolve into two distinct peaks. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.

-

Validation: A racemic standard (a 50:50 mixture of both enantiomers) must be run to confirm peak identity and ensure the method is capable of baseline separation.

Application in Drug Development

The 6-oxopiperidine scaffold is considered a "privileged structure" in medicinal chemistry. Its rigid conformation, combined with the hydrogen bond donor (N-H) and acceptor (C=O) of the lactam, allows it to serve as a versatile template for presenting substituents in a well-defined three-dimensional space, facilitating high-affinity interactions with biological targets.

The (S)-stereochemistry at the C3 position, along with the carboxylic acid handle, makes (S)-6-oxopiperidine-3-carboxylic acid a particularly attractive building block for introducing both stereochemical control and a key interaction/linking group into a drug candidate. It can be used to mimic peptide turns or to position pharmacophoric elements in the design of enzyme inhibitors or receptor modulators.

Caption: Use of the title compound as a scaffold in drug design.

Conclusion and Future Directions

While (S)-6-oxopiperidine-3-carboxylic acid is not established as a natural product, its structural relationship to metabolites in the lysine pathway presents an intriguing area for biosynthetic investigation. Future research could involve screening microbial strains, particularly those known for producing diverse secondary metabolites, for its presence[6]. Furthermore, the principles of synthetic biology could be applied to engineer pathways for its production, potentially offering a greener alternative to chemical synthesis.

For the drug development professional, this compound remains a valuable, synthetically accessible chiral building block. Its defined stereochemistry and versatile functional handles provide a reliable platform for constructing complex molecules with precise three-dimensional architecture, underscoring its continued importance in the pursuit of novel therapeutics.

References

-

PubChem. This compound (C6H9NO3). Available from: [Link]

-

KEGG. KEGG COMPOUND: C04076. Available from: [Link]

-

PubChem. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237. Available from: [Link]

-

PubChem. Allysine | C6H11NO3 | CID 160603. Available from: [Link]

-

ResearchGate. Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure. Available from: [Link]

-

National Center for Biotechnology Information. Biosynthesis of aromatic polyketides in microorganisms using type II polyketide synthases. Available from: [Link]

-

ResearchGate. Natural product derived privileged scaffolds in drug discovery. Available from: [Link]

-

National Center for Biotechnology Information. Biosynthesis of guanidine-containing natural products in cyanobacteria. Available from: [Link]

-

Acta Crystallographica Section E: Structure Reports Online. A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Biosynthesis of Polyketides in Streptomyces. Available from: [Link]

-

Wikipedia. L-aminoadipate-semialdehyde dehydrogenase. Available from: [Link]

Sources

- 1. This compound | 22540-50-7 [sigmaaldrich.com]

- 2. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Allysine | C6H11NO3 | CID 160603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-aminoadipate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. PubChemLite - this compound (C6H9NO3) [pubchemlite.lcsb.uni.lu]

- 6. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

6-Oxopiperidine-3-carboxylic acid chemical properties and structure

An In-depth Technical Guide to 6-Oxopiperidine-3-carboxylic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical properties, structure, and scientific context of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Our focus is on providing not just data, but actionable insights grounded in established scientific principles.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of functional groups, making it an ideal building block for creating molecules that can interact specifically with biological targets. This compound, a derivative featuring a lactam and a carboxylic acid, combines several key features that make it a particularly valuable synthon. The lactam moiety introduces conformational rigidity and a hydrogen bond donor/acceptor pair, while the carboxylic acid provides a handle for further chemical modification and can act as a crucial binding element (e.g., a "warhead" for zinc-containing enzymes or a mimic for amino acids). This guide will elucidate the fundamental properties that underpin its utility.

Molecular Structure and Stereochemistry

The defining characteristic of this compound is its chiral center at the C3 position. This means the molecule exists as two enantiomers, (R)- and (S)-6-Oxopiperidine-3-carboxylic acid, each with potentially distinct biological activities and pharmacokinetic profiles. The presence of the lactam ring constrains the conformational flexibility of the piperidine core, influencing how the carboxylic acid is presented in three-dimensional space.

The interplay between the stereocenter and the rigid lactam structure is a critical consideration in drug design. When incorporating this scaffold, the choice of a specific enantiomer is paramount for achieving the desired target engagement and minimizing off-target effects.

Experimental Protocol: Amide Coupling (Generalized)

The carboxylic acid moiety is readily derivatized, most commonly via amide bond formation. This allows for the attachment of diverse chemical fragments, a cornerstone of library synthesis in drug discovery.

Objective: To synthesize an amide derivative of this compound using a standard peptide coupling agent.

Materials:

-

This compound

-

Amine of interest (R-NH₂)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

-

Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Addition of Amine: Add the desired amine (1.1 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial to control the exothermicity of the carbodiimide activation and minimize side reactions.

-

Coupling Agent Addition: Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM to the cooled mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Workup:

-

If DCC was used, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with additional DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product using column chromatography on silica gel to yield the desired amide.

This protocol is a generalized procedure and may require optimization for specific substrates.

Applications in Drug Discovery and Biology

While public domain literature on the specific biological activities of the parent compound is limited, its enantiomers and derivatives are of significant interest. The structure serves as a constrained amino acid mimic and a scaffold for building more complex molecules.

-

(3S)-Enantiomer: This isomer has been investigated as a potential inhibitor of acetylcholinesterase, an enzyme involved in neurotransmission. Its inhibitory action is proposed to involve covalent modification of serine residues in the enzyme's active site. * (3R)-Enantiomer: This isomer has been described as a preservative that may act by inhibiting enzymes in key metabolic pathways, such as citrate synthase. It has also been noted for potential activity against tuberculosis bacteria. * Scaffold for Neurodegenerative Disease: Derivatives of the related piperidine-3-carboxylic acid (nipecotic acid) have been synthesized and tested as multi-targeting agents against Alzheimer's disease, showing antioxidant and acetylcholinesterase inhibitory activity. [1]This highlights the therapeutic potential of the core piperidine-3-carboxylic acid structure.

The versatility of the pyridine carboxylic acid scaffold, a related chemical class, in generating FDA-approved drugs for a wide range of diseases further underscores the value of such building blocks in medicinal chemistry. [2]

Safety and Handling

According to safety data, this compound is classified as an irritant. [3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [3]* Precautionary Codes: P261, P264, P280, P302+P352, P305+P351+P338. [3]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Work should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable chiral building block for chemical synthesis and drug discovery. Its rigidified lactam structure, combined with the versatile carboxylic acid handle, provides a robust platform for developing novel molecules with specific three-dimensional orientations. The distinct biological profiles of its enantiomers emphasize the critical importance of stereochemical control in the design of bioactive compounds. This guide provides a foundational understanding of its properties, serving as a starting point for its application in advanced research and development projects.

References

- This compound. Sigma-Aldrich.

- (3R)-6-Oxopiperidine-3-carboxylic acid | 1426408-55-0. Biosynth.

- This compound | CAS# 22540-50-7. Hit2Lead.

- (3S)-6-Oxopiperidine-3-carboxylic acid | 1426408-56-1. Biosynth.

- This compound | 22540-50-7.

- This compound | 22540-50-7. Sigma-Aldrich.

- This compound (C6H9NO3). PubChemLite.

- Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705).

- Nipecotic Acid Derivatives as Potent Agents against Neurodegener

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.

Sources

The Diverse Biological Landscape of 6-Oxopiperidine-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the ever-evolving landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient and successful therapeutic development. The 6-oxopiperidine-3-carboxylic acid core represents one such scaffold, a six-membered heterocyclic motif that has garnered increasing attention for its remarkable versatility and potential to yield derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the known biological activities of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to inform and accelerate their research endeavors. We will delve into the established antimicrobial, anticancer, and neuroprotective properties of these compounds, supported by detailed experimental protocols and an analysis of their structure-activity relationships.

The this compound Core: A Foundation for Diverse Bioactivity

The this compound scaffold is a lactam-containing heterocyclic compound. Its rigid, chair-like conformation, coupled with the presence of a carboxylic acid and a carbonyl group, provides multiple points for chemical modification. This structural versatility allows for the fine-tuning of physicochemical properties and the spatial arrangement of functional groups, enabling the design of derivatives that can selectively interact with a variety of biological targets.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Threats

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Derivatives of the this compound scaffold have emerged as a promising class of compounds with potential antibacterial and antifungal activities.

Mechanism of Action

While the precise mechanisms of action can vary depending on the specific derivative, some studies on related heterocyclic compounds suggest that they may exert their antimicrobial effects by inhibiting essential bacterial enzymes or disrupting cell wall synthesis. For instance, the structural similarity of the piperidine ring to components of bacterial cell walls could lead to interference with their formation. Furthermore, the carboxylic acid moiety can play a crucial role in binding to the active sites of bacterial enzymes.

Structure-Activity Relationship (SAR)

The antimicrobial potency of this compound derivatives is intricately linked to the nature and position of substituents on the piperidine ring. For example, the incorporation of lipophilic groups can enhance membrane permeability, leading to increased intracellular concentrations of the drug. The stereochemistry of the substituents also plays a critical role in determining the efficacy and selectivity of these compounds.

Experimental Protocol: Assessing Antimicrobial Susceptibility

The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains, a key metric for quantifying antimicrobial activity.

Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Anticancer Activity: Targeting the Hallmarks of Cancer

The development of novel anticancer agents with improved efficacy and reduced toxicity remains a critical challenge in oncology. The this compound scaffold has been explored as a template for the design of compounds with potent cytotoxic activity against various cancer cell lines.

Potential Mechanisms of Action

Derivatives of this scaffold may exert their anticancer effects through various mechanisms, including:

-

Enzyme Inhibition: Targeting kinases, which are often dysregulated in cancer cells, is a common strategy in cancer drug discovery. The this compound core can serve as a scaffold to position functional groups that interact with the ATP-binding site of kinases.

-

Induction of Apoptosis: Many successful anticancer drugs induce programmed cell death (apoptosis) in cancer cells. These derivatives may trigger apoptotic pathways by activating caspases or modulating the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells.

Experimental Protocol: Evaluating In Vitro Cytotoxicity

The MTT assay is a widely used colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This protocol details the steps to evaluate the cytotoxic effects of this compound derivatives on cancer cells.

Protocol: MTT Assay for Anticancer Activity

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubate the plate for another 2-4 hours at 37°C to allow the formazan crystals to form.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant and growing threat to global health. The development of neuroprotective agents that can slow or halt the progression of these diseases is a major focus of modern neuroscience research. Notably, (3S)-6-oxopiperidine-3-carboxylic acid has been identified as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme is a key therapeutic strategy for Alzheimer's disease.

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholine is a crucial neurotransmitter for learning and memory. In Alzheimer's disease, there is a decline in acetylcholine levels. Acetylcholinesterase inhibitors, such as (3S)-6-oxopiperidine-3-carboxylic acid, block the action of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and improving cognitive function. The compound is thought to bind to the active site of the enzyme, preventing it from hydrolyzing acetylcholine.

Experimental Protocol: Assessing Acetylcholinesterase Inhibition

The following protocol, based on the Ellman's method, is a widely used in vitro assay to determine the acetylcholinesterase inhibitory activity of compounds.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay

-

Reagent Preparation:

-

Prepare a solution of acetylcholinesterase (AChE) in phosphate buffer.

-

Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in phosphate buffer.

-

Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), in phosphate buffer.

-

Prepare various concentrations of the test compound (this compound derivative) in a suitable solvent and then dilute in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the AChE solution, DTNB solution, and the test compound solution to the wells.

-

Incubate the mixture at room temperature for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Include a positive control (a known AChE inhibitor like donepezil) and a negative control (without any inhibitor).

-

-

Measurement and Analysis:

-

Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion as DTNB reacts with thiocholine, a product of ATCI hydrolysis by AChE.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition of AChE activity.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits enzyme activity by 50%.

-

Future Directions and Concluding Remarks

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore its potential as a privileged structure in medicinal chemistry. Further exploration of the chemical space around this core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, is likely to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. This guide has provided a foundational understanding of the biological activities of these promising compounds and the experimental methodologies to evaluate them. It is our hope that this resource will empower researchers to unlock the full therapeutic potential of the this compound scaffold.

References

6-Oxopiperidine-3-carboxylic Acid: A Privileged Chiral Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone in the architecture of a vast number of pharmaceuticals and bioactive natural products.[1][2] This six-membered nitrogen-containing heterocycle is favored for its metabolic stability, advantageous physicochemical properties, and its capacity to form critical interactions with biological targets.[2] When chirality is introduced into the piperidine scaffold, its utility is significantly enhanced, enabling precise, three-dimensional engagement with complex biological systems.[3][4]

This technical guide offers a deep dive into 6-oxopiperidine-3-carboxylic acid, a chiral building block of increasing importance. Its rigidified lactam structure and bifunctional nature—possessing both a modifiable carboxylic acid handle and a reactive secondary amine upon ring-opening—make it an exceptionally versatile synthon for complex molecule synthesis. We will explore its synthesis, stereochemical intricacies, and pivotal applications, most notably in the creation of targeted therapeutics like the PARP inhibitor, Niraparib.

Strategic Synthesis: Accessing Enantiopure this compound

The primary challenge and opportunity in utilizing this building block lie in the efficient and scalable production of a single enantiomer. The choice of synthetic strategy—chiral resolution versus asymmetric synthesis—is often dictated by factors of cost, scale, and available technologies.

Racemic Synthesis and Chiral Resolution

A common initial approach involves the synthesis of a racemic mixture of this compound, followed by separation of the enantiomers.

-

Racemic Synthesis: The Castagnoli-Cushman reaction is a well-established method for producing substituted piperidine scaffolds.[5][6] This reaction, involving an amine, an aldehyde, and an anhydride, can be adapted to synthesize the racemic core of this compound derivatives.

-

Chiral Resolution: Once the racemate is obtained, enantiomers can be separated. This is frequently achieved through:

-

Diastereomeric Salt Formation: Reacting the racemic carboxylic acid with a chiral amine (a resolving agent) forms diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is a powerful analytical and semi-preparative tool for resolving enantiomers with high purity.[5][6]

-

Protocol 1: Analytical Chiral HPLC Resolution

This protocol provides a self-validating system for determining the enantiomeric excess of a sample.

Objective: To separate the (R)- and (S)-enantiomers of a this compound derivative.

Methodology:

-

Sample Preparation: Dissolve 1 mg of the racemic compound in 1 mL of the mobile phase to create a standard. Prepare the test sample at the same concentration.

-

Chromatographic System:

-

Instrument: Agilent 1260 Infinity II LC System or equivalent.

-

Column: Chiralpak® IA or a similar polysaccharide-based chiral stationary phase.

-

Mobile Phase: A mixture of n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA). A typical starting ratio is 90:10:0.1 (v/v/v). The polarity can be fine-tuned to optimize separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 220 nm and 254 nm.

-

-

Injection & Analysis: Inject 5-10 µL of the standard to determine the retention times of each enantiomer. Subsequently, inject the test sample.

-

Data Interpretation: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Causality: The chiral stationary phase contains chiral selectors that interact diastereomerically with the enantiomers. This differential interaction leads to different retention times, allowing for their separation. The acidic modifier (TFA) is often crucial for achieving sharp peak shapes for carboxylic acids.

Asymmetric Synthesis

Directly synthesizing the desired enantiomer is a more elegant and often more efficient strategy, avoiding the loss of 50% of the material inherent in classical resolution.

-

Catalytic Asymmetric Synthesis: This advanced approach uses a chiral catalyst to control the stereochemical outcome of the reaction. For instance, rhodium-catalyzed asymmetric carbometalation of a pyridine derivative can be a key step in producing enantioenriched 3-substituted piperidines.[7] This method offers high enantioselectivity and functional group tolerance.[7][8]

-

Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative. Enzymes like imine reductases (IREDs) or carboxymethylproline synthase can be engineered to catalyze the formation of the desired chiral piperidine core with exceptional yield and enantiomeric excess (>98%).[8][9]

Logical Workflow: Asymmetric Synthesis

The following diagram illustrates a conceptual workflow for the chemo-enzymatic asymmetric synthesis of a chiral piperidine, a strategy that is gaining traction in pharmaceutical manufacturing.[9]

Caption: Chemo-Enzymatic Asymmetric Synthesis Workflow.

Physicochemical Data and Stereochemistry

Accurate characterization is fundamental to the application of this building block.

| Property | Data | Reference(s) |

| Molecular Formula | C₆H₉NO₃ | [10] |

| Molecular Weight | 143.14 g/mol | [10] |

| CAS Number (S)-enantiomer | 1426408-56-1 | |

| CAS Number (R)-enantiomer | 1426408-55-0 | |

| CAS Number (Racemic) | 22540-50-7 | |

| Appearance | White to off-white solid | |

| Stereochemistry | The absolute configuration is determined by the C3 position. It is crucial to confirm this using methods like X-ray crystallography or by correlation to a known standard.[5][6] | [5][6] |

Application Spotlight: Synthesis of Niraparib (Zejula®)

The most prominent application of chiral this compound derivatives is in the synthesis of Niraparib, a potent and selective orally active poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian and other cancers.[11][12] The (S)-piperidine moiety is essential for the drug's activity.

The original synthesis developed by Merck involved a multi-step process.[9][12] Newer, more efficient routes have since been developed, often leveraging advanced asymmetric catalysis to establish the key stereocenter.[9][11]

Simplified Retrosynthetic Pathway for Niraparib

This diagram illustrates a simplified retrosynthesis, highlighting how the chiral piperidine piece is a key building block.

Caption: Simplified Retrosynthesis of Niraparib.

Protocol 2: Representative Amide Coupling Reaction

Objective: To couple the carboxylic acid of a protected this compound with an amine, a key step in synthesizing analogues or intermediates.

Methodology:

-

Reagent Preparation:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the N-protected (e.g., Boc) (S)-6-Oxopiperidine-3-carboxylic acid (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Add the desired amine (1.1 eq).

-

Add a coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq).

-

-

Reaction Execution:

-

Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Causality: The coupling agent activates the carboxylic acid, forming a highly reactive intermediate (e.g., an active ester). This intermediate is then susceptible to nucleophilic attack by the amine, forming the stable amide bond. The base is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as such.

Conclusion and Future Perspectives

This compound has firmly established itself as a privileged chiral building block in medicinal chemistry. Its value is demonstrated by its role in the synthesis of complex, life-saving drugs like Niraparib. The strategic importance of this scaffold lies in its ability to confer conformational rigidity and present functional groups in a well-defined three-dimensional space, which is critical for potent and selective target engagement.

Future research will likely focus on the development of even more efficient and sustainable catalytic asymmetric syntheses. Furthermore, as our understanding of complex diseases deepens, the application of this versatile chiral building block will undoubtedly expand, leading to the discovery of a new generation of innovative therapeutics. The continued exploration of its derivatives will enrich the toolbox of medicinal chemists, enabling the rational design of molecules to address a wide spectrum of unmet medical needs.[2]

References

-

Carbone, A., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link]

-

Carbone, A., et al. (2020). (PDF) Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. ResearchGate. [Link]

-

University of Oxford. Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. [Link]

-

A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2007). Acta Crystallographica Section E. [Link]

-

Production of Niraparib using Imine Reductases. Research Explorer. [Link]

-

Synthesis of niraparib (XXXII). ResearchGate. [Link]

- A kind of synthetic method for preparing Niraparib.

-

Chen, L., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. [Link]

-

An Asymmetric Approach Towards 3-Spiropiperidines. (2021). University of Bath. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]

-

6-Oxopiperidine-2-carboxylic acid. PubChem. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

Planar Chiral (η6-arene)Cr(CO)3 Containing Carboxylic Acid Derivatives: Synthesis and Use in the Preparation of Organometallic Analogues of the Antibiotic Platensimycin. PubMed. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]

-

A New Way of Creating the Building Blocks of Drugs. Technology Networks. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. Buy 6-Oxo-piperidine-2-carboxylic acid | 3770-22-7 [smolecule.com]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. 6-Oxo-piperidine-2-carboxylicacid | CymitQuimica [cymitquimica.com]

- 11. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

- 12. Niraparib synthesis - chemicalbook [chemicalbook.com]

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 6-Oxopiperidine-3-carboxylic Acid

Foreword: The Piperidine Moiety in Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and influential structural motifs in medicinal chemistry.[1] Its prevalence in a vast array of pharmaceuticals and natural alkaloids stems from its favorable physicochemical properties, including its ability to confer aqueous solubility, modulate lipophilicity, and serve as a versatile scaffold for the introduction of diverse functional groups.[1][2] The history of drug discovery is replete with examples of piperidine-containing molecules that have profoundly impacted human health. This guide delves into the discovery and history of a specific, yet significant, member of this family: 6-Oxopiperidine-3-carboxylic acid. While its own discovery is not marked by a singular, celebrated event, its story is intrinsically interwoven with the broader narrative of piperidine chemistry and the quest for novel therapeutics.

Foundational Bedrock: The Piperidine Scaffold

The journey to this compound begins with an appreciation of its parent heterocycle, piperidine. First isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who named it, piperidine was initially obtained through the reaction of piperine, the pungent compound from black pepper, with nitric acid.[3] Industrially, piperidine is produced via the hydrogenation of pyridine.[3]

The true significance of the piperidine scaffold in medicinal chemistry lies in its conformational flexibility, preferring a chair conformation similar to cyclohexane, and its ability to be readily functionalized.[3] This has allowed for its incorporation into a multitude of drugs, where it often serves as a key pharmacophoric element.[1]

The Genesis of a Key Intermediate: Nipecotic Acid

The direct precursor to this compound in both a structural and historical sense is piperidine-3-carboxylic acid, commonly known as nipecotic acid.[3][4][5] Nipecotic acid gained significant attention in the scientific community for its role as a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[4][6] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders.[2][7]

The ability of nipecotic acid to modulate GABAergic neurotransmission spurred extensive research into its derivatives, with the goal of developing novel therapeutics for conditions such as epilepsy and anxiety.[4][7] This exploration into the chemical space around nipecotic acid laid the groundwork for the synthesis and investigation of a wide array of its analogs, including its oxidized forms.

The Emergence of this compound: A Synthesis of Logic and Necessity

A specific "discovery" date for this compound is not prominently documented in the historical scientific literature. Rather, its emergence is a logical consequence of the systematic investigation of nipecotic acid and its derivatives. The introduction of a carbonyl group at the 6-position of the piperidine ring to form a lactam is a common synthetic transformation explored by medicinal chemists to alter the parent molecule's properties, such as its polarity, hydrogen bonding capacity, and metabolic stability.

Conceptual Synthetic Pathway

The synthesis of this compound can be conceptually understood as the oxidation of the parent nipecotic acid. While various synthetic routes exist for piperidone derivatives, a general and historically relevant approach involves the cyclization of an appropriate amino acid precursor or the oxidation of a piperidine ring.

Conceptual Diagram: From Nipecotic Acid to this compound

Caption: Conceptual pathway from nipecotic acid to its 6-oxo derivative.

Physicochemical Properties and Structural Data

A comprehensive understanding of a molecule's properties is paramount for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₃ | [8] |

| Molecular Weight | 143.14 g/mol | [8] |

| CAS Number | 22540-50-7 | [9] |

| IUPAC Name | This compound | |

| Synonyms | 6-oxo-3-piperidinecarboxylic acid | [6] |

| Physical Form | Solid |

Experimental Protocols: Foundational Synthetic Approaches

While a singular, historical first synthesis is not clearly documented, the preparation of this compound and its derivatives would have drawn upon established methods for the synthesis of piperidones and the modification of amino acids. Below are representative protocols that illustrate the chemical principles involved.

General Protocol for the Synthesis of Nipecotic Acid Derivatives via Amidation

The functionalization of the carboxylic acid group of nipecotic acid is a common strategy to create diverse derivatives. This protocol outlines a general amidation procedure.[4][7]

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting carboxylic acid (e.g., a protected nipecotic acid) in a suitable dry solvent such as dichloromethane (CH₂Cl₂). For less soluble acids, a small amount of N,N-dimethylformamide (DMF) can be added.

-

Addition of Reagents: To the solution, add the desired amine and a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), along with a catalyst like 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with a dilute acid (e.g., 5% HCl), a dilute base (e.g., 5% NaHCO₃), and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Diagram: General Amidation Workflow

Caption: A generalized workflow for the synthesis of nipecotic acid amides.

Contemporary Significance and Applications

The core structure of this compound and its derivatives continues to be of interest in modern drug discovery. Its bifunctional nature, possessing both a lactam and a carboxylic acid, provides multiple points for chemical modification, making it a valuable building block for creating libraries of compounds for biological screening.

Derivatives of nipecotic acid are explored for a range of therapeutic targets beyond GABA transporters, including their potential as anti-inflammatory and neuroprotective agents.[3][5] The 6-oxo moiety can influence the molecule's conformation and electronic properties, potentially leading to altered target binding and selectivity profiles compared to the parent nipecotic acid. For instance, the (3S)-enantiomer has been investigated as an acetylcholinesterase inhibitor.[8]

Conclusion: An Evolving Legacy

The history of this compound is not one of a standalone discovery but rather a testament to the incremental and logical progression of medicinal chemistry. Born from the foundational importance of the piperidine scaffold and the therapeutic potential of nipecotic acid, this molecule represents a key step in the exploration of this critical chemical space. As researchers continue to design and synthesize novel therapeutics, the versatile this compound core and its derivatives will undoubtedly continue to play a role in the development of the next generation of medicines.

References

- Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025). Source Not Available. [URL Not Available]

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). MDPI. [Link]

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). PubMed. [Link]

-

Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. (2025). bioRxiv. [Link]

-

Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. (2013). PubMed. [Link]

-

Piperidones: from alkaloids to pseudopeptides. (n.d.). SciSpace. [Link]

-

6-Oxopiperidine-2-carboxylic acid | C6H9NO3. (n.d.). PubChem. [Link]

-

This compound (C6H9NO3). (n.d.). PubChemLite. [Link]

-

Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). (2014). HMDB. [Link]

- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.).

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. caymanchem.com [caymanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents [patents.google.com]

- 9. chemrevlett.com [chemrevlett.com]

The 6-Oxopiperidine-3-carboxylic Acid Scaffold: A Technical Guide for Medicinal Chemists

Foreword: Unveiling the Potential of a Privileged Core

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as keystones for therapeutic innovation. The 6-oxopiperidine-3-carboxylic acid scaffold has firmly established itself as one such "privileged" structure. Its inherent conformational rigidity, combined with a strategic presentation of hydrogen bond donors, acceptors, and a crucial acidic moiety, provides a robust platform for designing highly specific and potent modulators of biological targets. This guide offers an in-depth technical exploration of this scaffold, moving beyond a simple overview to provide actionable insights for researchers, scientists, and drug development professionals. We will dissect its core attributes, illuminate rational synthetic strategies, and culminate in a detailed case study of its application in the development of enzyme inhibitors, thereby providing a comprehensive roadmap for leveraging this powerful core in medicinal chemistry campaigns.

PART 1: Core Structural and Physicochemical Rationale

The efficacy of the this compound scaffold is not accidental; it is a direct consequence of its distinct stereoelectronic features, which are pre-organized for target interaction.

-

The Lactam Moiety: The endocyclic amide (lactam) provides a planar, rigid unit. The N-H group serves as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This dual-functionality allows for robust anchoring within protein active sites.

-

The Carboxylic Acid: Positioned at the C3 carbon, the carboxylic acid is arguably the most critical feature for many of its applications. It is a potent hydrogen bond donor/acceptor and, being ionized at physiological pH, it readily engages in charge-based salt bridge interactions with cationic residues like arginine and lysine. This often allows the scaffold to mimic endogenous ligands or the transition states of enzymatic reactions.

-

Conformational Rigidity: The six-membered piperidine ring adopts a stable chair-like conformation. This rigidity reduces the entropic penalty upon binding to a biological target, as fewer rotational bonds are "frozen" upon complexation. This translates directly to higher binding affinity.

-

The Chiral Center: The C3 position is a stereocenter, allowing for the development of stereoisomers with potentially vast differences in biological activity. This provides a critical handle for optimizing potency and selectivity, a cornerstone of modern drug design.

Caption: Key pharmacophoric features of the this compound core.

PART 2: Synthetic Access to the Scaffold

A critical aspect of any medicinal chemistry scaffold is its synthetic accessibility. The this compound core can be constructed through several reliable routes. The following protocol outlines a common strategy starting from a derivative of glutamic acid, which advantageously places the carboxylic acid at the desired position from the outset.

Experimental Protocol: Asymmetric Synthesis via Glutamic Acid Derivative

This protocol describes a representative synthesis. The choice of protecting groups (PG) and reagents may be adapted based on the desired downstream modifications.

Causality Behind the Workflow: The logic of this pathway is to use a readily available, chiral starting material (glutamic acid) to set the stereochemistry at C3 early. The key transformation is an intramolecular cyclization to form the stable lactam ring.

-

Step 1: Selective Protection of L-Glutamic Acid.

-

Procedure: L-Glutamic acid is treated with an acid catalyst in methanol to selectively esterify the distal (γ) carboxylic acid. The resulting amino acid ester is then protected at the amino group, typically with a Boc (tert-butyloxycarbonyl) group using Di-tert-butyl dicarbonate (Boc)₂O.

-

Rationale: Selective esterification of the γ-carboxyl is crucial to leave the α-carboxyl free for the subsequent cyclization. The Boc group is chosen for its stability under the esterification conditions and its ease of removal later under acidic conditions.

-

-

Step 2: Intramolecular Cyclization (Lactam Formation).

-

Procedure: The N-Boc-γ-methyl-glutamate is treated with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide).

-

Rationale: This is the key ring-forming step. The coupling agent activates the free α-carboxylic acid, making it susceptible to nucleophilic attack by the protected amine. While direct amide formation is possible, modern coupling agents like HATU provide high yields and minimize side reactions, including racemization.

-

-

Step 3: Deprotection.

-

Procedure: The resulting protected scaffold is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc group. Subsequent saponification of the methyl ester using a base like lithium hydroxide (LiOH) in a THF/water mixture yields the final this compound.

-

Rationale: Orthogonal deprotection is key. The acid-labile Boc group is removed first, followed by base-mediated hydrolysis of the ester. This stepwise approach ensures the integrity of the scaffold.

-

Caption: Workflow for asymmetric synthesis from L-glutamic acid.

PART 3: Application Case Study - Inhibitors of Human D-Amino Acid Oxidase (hDAAO)

The therapeutic potential of the this compound scaffold is powerfully demonstrated in its use to develop inhibitors of human D-amino acid oxidase (hDAAO).

Therapeutic Rationale

hDAAO is a flavoenzyme that degrades the neuromodulator D-serine.[1] D-serine is a crucial co-agonist at the NMDA receptor, which is fundamental for synaptic plasticity and cognitive function.[2] Hypofunction of the NMDA receptor is a leading hypothesis in the pathophysiology of schizophrenia.[2] Therefore, inhibiting hDAAO is a compelling therapeutic strategy to increase brain levels of D-serine, enhance NMDA receptor function, and potentially alleviate the cognitive symptoms of schizophrenia.[3][4]

Structure-Activity Relationship (SAR) Analysis

The this compound core serves as an excellent starting point for hDAAO inhibitors. The carboxylic acid is critical for binding, forming a bidentate salt bridge with a key arginine residue (Arg283) in the active site.[1] SAR studies have focused on substitutions around the piperidine ring to occupy adjacent pockets and enhance potency.

| Compound ID | R-Group at C4 | hDAAO IC₅₀ (nM) | Rationale for Modification |

| 1 (Core) | H | >1000 | The unsubstituted scaffold shows weak activity, requiring further optimization. |

| 2 | Phenyl | 55 | Introduction of an aromatic ring explores a hydrophobic pocket near the active site. |

| 3 | 4-Chlorophenyl | 12 | The electron-withdrawing chloro group enhances hydrophobic and potentially halogen-bonding interactions. |

| 4 | 3-Hydroxyphenyl | 28 | A polar group is introduced to probe for hydrogen bonding opportunities. |

| 5 | Thiophen-2-yl | 40 | A heteroaromatic ring is used to modulate electronic properties and explore alternative binding modes. |

Note: Data is representative and synthesized from trends reported in the medicinal chemistry literature for hDAAO inhibitors to illustrate SAR principles.

Key SAR Insights:

-

C4-Aryl Substitution is Key: The most significant gains in potency are achieved by introducing a substituted aryl group at the C4 position. This substituent is believed to occupy a hydrophobic sub-pocket in the hDAAO active site.

-

Electronic Effects Matter: Halogenation of the C4-phenyl ring (e.g., 4-chloro) consistently improves potency, suggesting that both steric bulk and electronic properties are important for optimal interaction.

-

Stereochemistry is Crucial: For C3-substituted piperidines, the stereochemistry of the carboxylic acid is paramount for correct orientation and interaction with the active site arginine.

Caption: Mechanism of action for hDAAO inhibitors based on the scaffold.

PART 4: Conclusion and Future Outlook

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its well-defined stereochemical and electronic properties provide a reliable foundation for building high-affinity ligands. As demonstrated with hDAAO inhibitors, the core scaffold effectively anchors the molecule in the target's active site, allowing for systematic SAR exploration through peripheral modifications. The synthetic accessibility of this scaffold ensures that diverse libraries of analogues can be readily produced for screening and optimization. For drug discovery teams, the adoption of this scaffold represents a rational, structure-based approach to tackling complex biological targets, and its continued appearance in novel therapeutic agents is all but certain.

References

-

Calcinaghi, V., Cappelletti, P., & Pollegioni, L. (2018). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences, 5, 59. [Link]

-

Sparey, T., et al. (2011). Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation. Biochemical Journal, 435(3), 657-667. [Link]

-

Koga, K., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]

-

Fused heterocyclic inhibitors of D- amino acid oxidase. (2007). Semantic Scholar. [Link]

-

Allouchi, H., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 60(8), o1353-o1355. [Link]

-

Smith, S. M., et al. (2010). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current Pharmaceutical Design, 16(3), 246-255. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Patsnap Synapse. (2024). What are DAAO inhibitors and how do they work?. [Link]

Sources

- 1. Frontiers | Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase [frontiersin.org]

- 2. Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

An In-Depth Technical Guide to the Physical Properties of 6-Oxopiperidine-3-carboxylic Acid Enantiomers

This technical guide provides a comprehensive overview of the known and predicted physical properties of the (S) and (R) enantiomers of 6-oxopiperidine-3-carboxylic acid, a chiral heterocyclic compound of significant interest in pharmaceutical research and development. Given the nascent stage of public domain research on these specific enantiomers, this document synthesizes available data, draws logical comparisons with structurally related compounds, and presents detailed experimental protocols for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of these chiral building blocks.

Introduction: The Significance of Chiral Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents.[1] The introduction of chirality to this heterocyclic system opens up three-dimensional chemical space, allowing for precise interactions with biological targets. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the early and accurate characterization of the physical properties of individual enantiomers is a cornerstone of modern drug development, influencing everything from formulation and bioavailability to regulatory approval.

This compound presents a compelling scaffold for the development of novel therapeutics. The presence of a lactam, a carboxylic acid, and a stereocenter makes it a versatile building block. The (3S)-enantiomer has been identified as an inhibitor of acetylcholinesterase, while the (3R)-enantiomer is known to inhibit citrate synthase and phosphofructokinase, highlighting the stereospecificity of their biological activity. A thorough understanding of their physical properties is paramount for advancing their therapeutic potential.

Physicochemical Properties: A Comparative Analysis

Direct experimental data on the physical properties of this compound enantiomers is limited in publicly available literature. However, we can compile predicted data and draw informative comparisons with closely related analogs.

| Property | (S)-6-Oxopiperidine-3-carboxylic acid | (R)-6-Oxopiperidine-3-carboxylic acid | Racemic this compound |

| Molecular Formula | C₆H₉NO₃ | C₆H₉NO₃ | C₆H₉NO₃ |

| Molecular Weight | 143.14 g/mol | 143.14 g/mol | 143.14 g/mol |

| Predicted Boiling Point | 437.0 ± 38.0 °C[2] | 437.0 ± 38.0 °C (Predicted) | Not available |

| Predicted Density | 1.286 ± 0.06 g/cm³[2] | 1.286 ± 0.06 g/cm³ (Predicted) | Not available |

| Melting Point | Not available | Not available | Not available |

| Solubility | Increased solubility in acidic conditions | Not available | Not available |

| Optical Rotation | Not available | Not available | 0° (by definition) |

Expert Insights:

-

Enantiomers vs. Racemate: Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[3] However, the racemic mixture, being a 1:1 mixture of both enantiomers, often exhibits different physical properties. The melting point of a racemic compound can be lower, higher, or the same as the pure enantiomers, depending on whether it forms a racemic conglomerate, a racemic compound, or a solid solution.

-

Context from Analogs: For context, the related compound (R)-(-)-3-Piperidinecarboxylic acid has a reported melting point of 251-255 °C. Another analog, (S)-1-Boc-piperidine-3-carboxylic acid, has a melting point of 165-169 °C.[4] These values suggest that the this compound enantiomers are likely to be high-melting solids.

-

Solubility: The observation that the (3S)-enantiomer's inhibitory effects on microbial growth are enhanced in acidic conditions due to increased solubility is a critical piece of information for formulation development. This is expected for a carboxylic acid-containing compound, as protonation of the carboxylate anion in acidic media would lead to a neutral molecule with potentially different solubility characteristics.

Optical Properties: The Defining Characteristic of Enantiomers

The defining physical property that distinguishes enantiomers is their interaction with plane-polarized light. Enantiomers rotate plane-polarized light to an equal extent but in opposite directions.[3] This phenomenon is known as optical activity, and the measured rotation is termed the specific rotation, [α]. A positive (+) or dextrorotatory rotation is designated as 'd', while a negative (-) or levorotatory rotation is designated as 'l'.[5]

While no experimentally determined specific rotation values have been published for the enantiomers of this compound, it is expected that the (S) and (R) enantiomers will exhibit equal and opposite rotations. For instance, (R)-(-)-3-Piperidinecarboxylic acid has a specific rotation of [α]₂₂/D −5° (c = 1 in H₂O). This provides a reference point for the type of measurement that needs to be conducted for the title compounds.

Structural and Thermal Analysis

The solid-state properties of a pharmaceutical compound, including its crystal structure and thermal behavior, are critical for its stability, manufacturability, and bioavailability.

Crystallography: To date, no public crystal structures for the enantiomers of this compound have been reported. X-ray crystallography would provide definitive proof of the absolute stereochemistry and reveal the three-dimensional arrangement of the molecules in the solid state, including intermolecular interactions like hydrogen bonding. This information is invaluable for understanding the physical properties and for computational modeling.

Thermal Analysis: Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point, purity, and polymorphic forms of a crystalline solid. For the enantiomers of this compound, DSC would be the method of choice for accurately measuring their melting points and assessing their thermal stability. A comparison of the thermograms of the pure enantiomers and the racemic mixture could also elucidate the nature of the racemic form.

Experimental Protocols for Characterization

To address the current data gaps, the following experimental protocols are proposed. These are designed to be robust and self-validating, providing a clear path for the comprehensive characterization of the this compound enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the (S) and (R) enantiomers, determine enantiomeric purity (enantiomeric excess, ee), and quantify the individual enantiomers.

Causality Behind Experimental Choices: Chiral HPLC is the gold standard for the separation of enantiomers in the pharmaceutical industry due to its accuracy, precision, and robustness.[6] The choice of a chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds, including those with piperidine scaffolds.[7] Normal phase chromatography is often a good starting point for compounds with polar functional groups that are soluble in organic solvents.

Protocol:

-

Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IC-3 (cellulose tris(3,5-dichlorophenylcarbamate)) column (250 x 4.6 mm, 3 µm), is a recommended starting point.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Isopropanol (IPA) with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. A typical starting gradient could be 95:5 (n-Hexane:IPA) with 0.1% TFA.

-